N-Pentyl alcohol-D12

Description

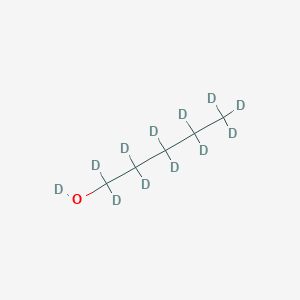

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5-undecadeuterio-5-deuteriooxypentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQJEAYHLZJPGS-PSDCQUMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Incorporation Strategies

Controlled Deuteration Techniques for Aliphatic Alcohols

The introduction of deuterium (B1214612) into aliphatic alcohols requires controlled and often site-specific methods to replace hydrogen atoms. Several advanced techniques have been developed for this purpose.

One prominent method is catalytic hydrogen-deuterium (H/D) exchange . This involves treating the alcohol with a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O), in the presence of a metal catalyst. google.com Palladium on carbon (Pd/C) is a common catalyst used in conjunction with an aluminum-D₂O system, which facilitates the selective exchange of labile C-H protons. nih.gov Ruthenium-based catalysts have also been employed for the deuteration of primary alcohols, although these reactions can require high temperatures and pressures. google.com

Visible-light-promoted deoxygenative deuteration represents a more recent and milder approach. researchgate.net In this method, an aliphatic alcohol is first converted into a xanthate salt. This intermediate is then treated with a photocatalyst and a deuterium source like D₂O under visible light irradiation. researchgate.netorganic-chemistry.org This process generates an alkyl radical that is subsequently deuterated, offering high deuterium incorporation under mild conditions. organic-chemistry.org

Acid-catalyzed deuterium exchange is another viable technique, particularly for hydrogens on carbons adjacent to the hydroxyl group. Refluxing the alcohol with a strong deuterated acid (e.g., D₂SO₄) or excess heavy water can facilitate the exchange, although isotopic purity may vary.

Finally, the reduction of deuterated precursors is a fundamental and highly effective strategy. This involves synthesizing a deuterated version of a related functional group, such as a carboxylic acid or ketone, and then reducing it to the corresponding alcohol using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). lookchem.comcdnsciencepub.com

Table 1: Overview of Controlled Deuteration Techniques for Aliphatic Alcohols

| Technique | Deuterium Source | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Catalytic H/D Exchange | D₂O, D₂ gas | Pd/C, Ru-based catalysts | Effective for labile protons; can require harsh conditions (high T/P). google.comnih.gov |

| Visible-Light-Promoted Deoxygenation | D₂O | Photocatalyst, Xanthate intermediate | Mild conditions (room temp, visible light); high site-selectivity. researchgate.netorganic-chemistry.org |

| Acid-Catalyzed Exchange | D₂O, D₂SO₄ | Strong deuterated acid | Targets α-hydrogens; isotopic purity can be moderate. |

| Reduction of Deuterated Precursors | LiAlD₄, NaBD₄ | Deuterated reducing agent | High yield and isotopic incorporation; requires synthesis of a deuterated starting material. lookchem.comgoogle.com |

Chemo-Enzymatic and Catalytic Synthesis of Deuterated n-Pentyl Alcohol

The direct synthesis of N-Pentyl alcohol-D12 (also known as 1-pentanol-d12) is most effectively achieved through catalytic reduction of a fully deuterated precursor. A documented high-yield synthesis involves the reduction of pentanoic acid-d10 using lithium aluminium deuteride (LiAlD₄) as the reducing agent and deuterium source for the hydroxyl position. The reaction is typically carried out in a solvent like diethyl ether under heating for several hours, achieving yields as high as 86.5%. lookchem.com

Chemo-enzymatic approaches offer a powerful alternative for producing chiral or specifically labeled alcohols. nih.govd-nb.info While a specific chemo-enzymatic route for this compound is not prominently documented, the principles can be applied. Such a strategy might involve an enzyme, like a dehydrogenase or reductase, to catalyze the reduction of a deuterated pentanal or pentanone. nih.gov For example, biocatalytic systems can use H₂/D₂O to generate the deuterated cofactor NADH, which then allows an enzyme like an alcohol dehydrogenase to asymmetrically reduce a ketone, yielding a stereospecifically deuterated alcohol. nih.gov These methods are highly valued for their selectivity and operation under mild, environmentally benign conditions. mdpi.comresearchgate.net

Preparation of Structurally Related Deuterated Pentanol (B124592) Derivatives

The synthetic principles used for this compound can be adapted to create a variety of structurally related deuterated pentanol derivatives for different research applications.

2-Pentyl-1,1,1,3,3-D5 alcohol : This selectively deuterated secondary alcohol can be synthesized via acid-catalyzed exchange. The non-deuterated 2-pentanol (B3026449) is treated with a deuterium source like D₂O under reflux with an acid catalyst. This method targets the acidic protons on the carbons adjacent to the hydroxyl group. Alternatively, large-scale synthesis can be achieved by passing 2-pentanol vapor over a platinum catalyst in a deuterium gas atmosphere at elevated temperatures and pressures.

Deuterated 3-Pentanol (B84944) : The synthesis of deuterated 3-pentanol has been demonstrated as an intermediate for producing deuterated ketones. One route involves the reaction of ethyl-d5 magnesium bromide with ethyl formate. cdnsciencepub.com This Grignard-type reaction produces 3-pentanol-d12, which can then be oxidized in a neutral, anhydrous medium to prevent deuterium loss, yielding 3-pentanone-d10. cdnsciencepub.com

These examples show how different deuteration strategies can be applied to the pentanol scaffold to achieve specific labeling patterns.

Isotopic Enrichment and Purity Assessment in Synthesis

Determining the isotopic enrichment and chemical purity of the final product is a critical step in the synthesis of deuterated compounds like this compound. rsc.org Isotopic enrichment is defined as the average percentage of deuterium at each potential labeling site, not the percentage of fully deuterated molecules. chromservis.eu For a compound like this compound with a stated 98% enrichment, each of the 12 hydrogen positions has a 98% probability of being occupied by a deuterium atom. chromservis.euisotope.comisotope.com

Several analytical techniques are essential for this assessment:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR is a primary tool for determining the degree and position of deuteration. The absence or significant reduction of a signal in the ¹H-NMR spectrum compared to the non-deuterated standard indicates successful H/D exchange at that position. nih.govrsc.org ¹³C-NMR can also be used to confirm the structural integrity of the carbon skeleton. chromservis.eu

Mass Spectrometry (MS) : MS, particularly high-resolution mass spectrometry (HR-MS), is used to determine the molecular weight and confirm the mass shift caused by deuterium incorporation. By analyzing the isotopic distribution of the molecular ion peak, the level of isotopic enrichment can be calculated. rsc.orgchromservis.eu Gas Chromatography-Mass Spectrometry (GC-MS) is also frequently used to separate the deuterated compound from any residual starting material or impurities before mass analysis. rsc.org

Chromatographic Methods : Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the chemical purity of the sample, ensuring that it is free from non-deuterated starting materials or other synthesis byproducts. chromservis.eu

Table 2: Analytical Methods for Purity and Enrichment Assessment

| Analytical Technique | Purpose | Information Provided |

|---|---|---|

| NMR Spectroscopy | Structural confirmation and isotopic purity | Confirms positions of deuteration via signal disappearance in ¹H-NMR; verifies carbon backbone integrity. nih.govrsc.org |

| Mass Spectrometry (MS) | Isotopic enrichment and molecular weight | Measures mass increase due to deuterium; allows calculation of enrichment from isotopic peak distribution. rsc.orgchromservis.eu |

| Chromatography (GC, HPLC) | Chemical purity | Separates the final product from impurities and non-deuterated starting materials. chromservis.eu |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Systems

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For deuterated systems like N-Pentyl alcohol-D12, a combination of proton (¹H), carbon-13 (¹³C), and deuterium (B1214612) (²H) NMR is utilized for a thorough structural elucidation.

¹H NMR, ¹³C NMR, and ²H NMR for Deuterium Location and Quantification

A comparative analysis of different NMR spectra is crucial for confirming the successful deuteration of n-pentyl alcohol.

¹H NMR: In a fully deuterated compound like this compound (CD₃(CD₂)₄OD), the proton NMR spectrum would ideally show no signals. isotope.com The absence of peaks corresponding to the pentyl chain and the hydroxyl group confirms the high level of deuterium incorporation. Any residual proton signals would indicate incomplete deuteration, and their integration can be used to quantify these impurities. A common technique to identify the hydroxyl (-OH) proton is to add a few drops of deuterium oxide (D₂O) to the NMR sample; the -OH peak will disappear due to proton-deuterium exchange. libretexts.orgoregonstate.edu

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A ²H NMR spectrum of this compound will show signals corresponding to the different deuterated positions in the molecule (e.g., -CD₃, -CD₂-, -OD). wikipedia.orgmagritek.com The chemical shifts in ²H NMR are similar to those in ¹H NMR, allowing for the assignment of signals to specific locations. wikipedia.orgmagritek.com The integration of these signals provides a quantitative measure of the deuterium distribution at each site. umanitoba.ca However, deuterium signals are typically broader than proton signals. magritek.comumanitoba.ca

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon backbone. In a deuterated compound, the signals for carbons attached to deuterium are split into multiplets due to C-D coupling. For example, a -CD₃ group will appear as a septet, a -CD₂- group as a quintet, and a -CD- group as a triplet. This fine structure confirms the location of deuterium atoms. Furthermore, carbons bearing an oxygen atom, like in alcohols, are typically deshielded and appear in the 60-80 ppm region. oregonstate.edu

Table 1: Comparison of Expected NMR Signals for n-Pentanol and this compound

| Nucleus | n-Pentanol (CH₃(CH₂)₄OH) | This compound (CD₃(CD₂)₄OD) |

| ¹H | Multiple signals for CH₃, CH₂, and OH protons. | No signals (or very small residual peaks). |

| ²H | No signals (at natural abundance). | Signals corresponding to CD₃, CD₂, and OD deuterons. |

| ¹³C | Singlets for each carbon (with proton decoupling). | Multiplets due to C-D coupling (e.g., septet for CD₃, quintet for CD₂). |

Application of Deuterated Solvents in NMR Studies

The use of deuterated solvents is standard practice in NMR spectroscopy to avoid overwhelming signals from the solvent's protons. studymind.co.uktcichemicals.com When analyzing a deuterated compound like this compound, the choice of a deuterated solvent remains critical for several reasons:

Minimizing Interference: It ensures that any residual proton signals from the analyte are not obscured by large solvent peaks.

Providing a Lock Signal: The deuterium signal of the solvent is used by the NMR spectrometer to stabilize the magnetic field, a process known as "locking," which is essential for acquiring high-resolution spectra. studymind.co.uktcichemicals.com

Consistency and Referencing: Using standard deuterated solvents allows for consistent chemical shift referencing, often relative to a small amount of tetramethylsilane (TMS) added to the solvent.

Commonly used deuterated solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. illinois.eduwashington.edu

Multidimensional NMR Techniques for Complex Structures

While this compound is a relatively simple molecule, multidimensional NMR techniques can provide unambiguous confirmation of its structure. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between different nuclei.

HSQC: This experiment shows correlations between directly attached protons and carbons. In a partially deuterated sample, an HSQC spectrum would reveal which carbons still bear protons.

HMBC: This technique shows correlations between protons and carbons that are two or three bonds away. This can be useful for confirming the connectivity of the carbon skeleton, especially if there are any ambiguities in the 1D spectra.

For a highly deuterated compound, these proton-carbon correlation experiments would show very few, if any, signals, further confirming the extent of deuteration.

Mass Spectrometry (MS) for Isotopic Analysis and Molecular Weight Determination

Mass spectrometry is an essential tool for determining the molecular weight and isotopic composition of molecules. libretexts.org It works by ionizing the compound and then separating the resulting ions based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry for Isotopic Purity

High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high accuracy, allowing for the differentiation of isotopologues (molecules that differ only in their isotopic composition). nih.govresearchgate.net This is crucial for determining the isotopic purity of this compound.

The molecular weight of non-deuterated 1-pentanol (C₅H₁₂O) is approximately 88.15 g/mol , while the molecular weight of fully deuterated this compound (C₅D₁₂O) is approximately 100.22 g/mol . isotope.comnih.gov HRMS can easily distinguish between these and also identify partially deuterated species. researchgate.netalmacgroup.com By analyzing the relative intensities of the peaks corresponding to different isotopologues, the isotopic enrichment can be calculated with high precision. nih.govresearchgate.netresearchgate.net

Table 2: Theoretical Molecular Weights of n-Pentanol Isotopologues

| Compound | Formula | Exact Mass (Da) |

| n-Pentanol | C₅H₁₂O | 88.0888 |

| N-Pentyl alcohol-D11 | C₅HD₁₁O | 99.1578 |

| This compound | C₅D₁₂O | 100.1641 |

Gas Chromatography-Mass Spectrometry (GC-MS) in Deuterated Compound Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. acs.org

Gas Chromatography (GC): In GC, the sample is vaporized and passed through a column. Different compounds travel through the column at different rates, allowing for their separation. Deuterated compounds often have slightly shorter retention times than their non-deuterated counterparts and elute from the GC column slightly earlier. nih.govchromforum.org This allows for the separation of this compound from any non-deuterated or partially deuterated impurities before they enter the mass spectrometer.

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized (typically by electron ionization), which causes them to fragment in a predictable manner. The resulting fragmentation pattern is a "fingerprint" that can be used to identify the compound. The fragmentation pattern of this compound will be different from that of 1-pentanol. For example, fragments containing deuterium will have a higher mass than the corresponding fragments from the non-deuterated molecule. Analyzing these fragment masses can help to confirm the locations of the deuterium atoms within the molecule. acs.orgresearchgate.net For instance, the loss of a deuterated methyl radical (•CD₃) would result in a different fragment mass than the loss of a protium-containing methyl radical (•CH₃).

Advanced Methods for Investigating Bulk Properties of Deuterated Analogs

The substitution of hydrogen with deuterium in N-Pentyl alcohol to create this compound (CD₃(CD₂)₄OD) introduces a change in molecular weight and can subtly alter intermolecular forces, particularly hydrogen bonding. These changes manifest in macroscopic properties such as density, transport phenomena, and refractive index.

While specific high-pressure density data for this compound were not found in the available literature, studies on the isotope effects on the molar volume of 1-pentanol at atmospheric pressure provide foundational understanding. The molar volume of a substance is inversely related to its density.

Research has shown that for substances capable of forming hydrogen bonds, such as alcohols, the molar volume for the deuterated species is typically slightly higher than for the non-deuterated form. ichtj.waw.pl This phenomenon, known as an inverse isotope effect on molar volume, is also observed for pentanol (B124592). ichtj.waw.pl Although a positive steric effect is expected, it is more than compensated for by an inverse effect related to librational motion within the hydrogen-bonded network. ichtj.waw.pl

The following table illustrates the effect of deuteration on the molar volume of 1-pentanol at standard pressure, which suggests that the density of this compound would be slightly lower than that of n-pentyl alcohol, assuming the increase in mass does not counteract the volume expansion.

| Compound | Molar Mass (g/mol) | Temperature (K) | Molar Volume (cm³/mol) | Isotope Effect on Molar Volume |

|---|---|---|---|---|

| 1-Pentanol | 88.15 | 298.15 | 108.64 | - |

| 1-Pentanol (deuterated) | Not Specified | 298.15 | Slightly Higher | Inverse |

This table is based on the general findings of isotope effects on the molar volume of 1-pentanol. Specific values for this compound were not available.

High-pressure studies would further elucidate the compressibility and equation of state of this compound, providing deeper insights into how isotopic substitution affects molecular packing under stress.

The Fick diffusion coefficient is a key parameter determined in these studies, which can be influenced by factors such as molecular size, shape, and intermolecular interactions. In alcohol mixtures, the formation of clusters due to self-association and hydrogen bonding significantly impacts the diffusion process.

Deuteration is expected to have a subtle but measurable effect on diffusion coefficients. The increased mass of this compound compared to n-pentyl alcohol would, in principle, lead to a slightly lower diffusion coefficient. Furthermore, the strength of the deuterium bond is known to be slightly different from the hydrogen bond, which could affect the dynamics of cluster formation and dissociation in mixtures, thereby influencing the mutual diffusion coefficients. Molecular dynamics simulations are often employed to predict and analyze these complex diffusion behaviors in alcoholic mixtures. nih.gov

Experimental data on the refractive index and volumetric properties of mixtures specifically containing this compound are not available in the reviewed sources. However, extensive research has been conducted on the refractive indices and excess molar volumes of binary mixtures of non-deuterated monoalcohols with water and other solvents. These studies are crucial for industrial applications and for understanding molecular interactions. wikipedia.orgresearchgate.net

The refractive index of a mixture is related to its density and the polarizability of its components. For binary mixtures of alcohols, deviations from ideal behavior are often observed and are attributed to changes in molecular packing and intermolecular interactions upon mixing.

Studies on aqueous solutions of ethanol-OD (CH₃CH₂OD) have shown that the refractive index profile as a function of mole fraction can exhibit anomalous behavior, such as the presence of a maximum, which is attributed to molecular clustering and segregation. dtu.dk It is plausible that mixtures of this compound would exhibit similar, albeit potentially more complex, behavior due to the longer alkyl chain.

The excess molar volume (VE), which is the difference between the actual molar volume of the mixture and that of an ideal solution, provides a measure of the non-ideality of the mixture. For aqueous solutions of 1-pentanol, negative excess molar volumes are observed, indicating that the actual density is higher than what would be expected for an ideal solution, suggesting strong intermolecular interactions and efficient packing. researchgate.net The effect of full deuteration as in this compound on these volumetric properties would be a subject of interest for future research.

The table below presents the refractive index of non-deuterated 1-pentanol at a specific temperature.

| Compound | Temperature (K) | Refractive Index (nD) |

|---|---|---|

| 1-Pentanol | 298.15 | 1.4087 |

Data for non-deuterated 1-pentanol. researchgate.net

Applications in Mechanistic and Kinetic Investigations

Primary and Secondary Kinetic Isotope Effects (KIE) in Reaction Mechanisms

Kinetic isotope effects are broadly classified into primary and secondary effects. Primary KIEs are observed when the isotopically substituted bond is broken or formed in the rate-determining step of the reaction. libretexts.orglibretexts.org Conversely, secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-limiting step, yet still influences the reaction rate. numberanalytics.comprinceton.edu

The theoretical basis for the deuterium (B1214612) kinetic isotope effect lies in the principles of quantum mechanics and statistical mechanics. The difference in mass between hydrogen and deuterium leads to a difference in the zero-point vibrational energy (ZPE) of a chemical bond. The C-D bond has a lower ZPE than a C-H bond, making it stronger and requiring more energy to break. libretexts.org

This difference in bond strength and vibrational frequency forms the basis of the KIE. A normal primary KIE (kH/kD > 1) is typically observed when a C-H bond is cleaved in the rate-determining step, with values often ranging from 1 to 8. libretexts.orglibretexts.org The magnitude of the KIE can provide information about the transition state structure. pnas.org Inverse KIEs (kH/kD < 1) can also occur, for instance, when a bond to the isotope becomes stiffer in the transition state. wikipedia.org Secondary KIEs are generally smaller than primary KIEs and can be either normal or inverse, providing insights into changes in hybridization or hyperconjugation at the transition state. princeton.edupsu.edu

The experimental determination of kinetic isotope effects using deuterated pentanol (B124592) analogs like N-Pentyl alcohol-D12 involves comparing the reaction rates of the deuterated and non-deuterated compounds under identical conditions. libretexts.org This can be achieved through several methods, including:

Competition Experiments: A mixture of the deuterated and non-deuterated pentanol is allowed to react, and the isotopic composition of the products or remaining reactants is analyzed. epfl.ch

Parallel Experiments: The reactions of the deuterated and non-deuterated pentanol are run in separate but identical experiments, and their rates are measured independently. epfl.ch

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are crucial for determining the ratios of deuterated and non-deuterated species. libretexts.org

Below is a hypothetical data table illustrating the kind of results that might be obtained from such experiments.

| Reaction Type | Substrate | k_H (s⁻¹) | k_D (s⁻¹) | k_H/k_D | Interpretation |

| Oxidation | 1-Pentanol / this compound | 2.5 x 10⁻⁴ | 4.2 x 10⁻⁵ | 5.95 | Primary KIE, C-H bond breaking in RDS |

| Esterification | 1-Pentanol / this compound | 1.8 x 10⁻³ | 1.7 x 10⁻³ | 1.06 | No significant KIE, C-H bond not broken in RDS |

This table is for illustrative purposes and does not represent actual experimental data.

The magnitude of the observed KIE is a powerful diagnostic tool for identifying the rate-determining step (RDS) of a reaction. numberanalytics.comnumberanalytics.com A significant primary KIE, as illustrated in the hypothetical oxidation reaction in the table above, strongly suggests that the cleavage of a C-H bond is the slowest step in the reaction sequence. princeton.edu Conversely, the absence of a significant KIE in the hypothetical esterification reaction indicates that C-H bond breaking is not involved in the rate-limiting step. princeton.edu

Furthermore, the precise value of the KIE can offer clues about the geometry of the transition state. wayne.edu For instance, a maximum KIE is often associated with a symmetric transition state where the hydrogen atom is equally shared between the donor and acceptor atoms. princeton.edu Deviations from this maximum can indicate a more reactant-like or product-like transition state. princeton.edu

Solvent Isotope Effects (SIE) in Chemical and Biochemical Reactions

When a reaction is carried out in a deuterated solvent, such as D₂O or a deuterated alcohol like methanol-d4, any observed change in the reaction rate is known as a solvent isotope effect (SIE). libretexts.orgchem-station.com These effects can arise from several factors, including the direct participation of the solvent as a reactant or catalyst, or changes in the solvation of the reactants and the transition state. libretexts.org

In the context of this compound, if it were used as a solvent, its deuterated hydroxyl group (-OD) could participate in hydrogen bonding differently than a standard hydroxyl group (-OH), potentially influencing the reaction rate. For reactions involving proton transfer, switching from a protic solvent to a deuterated one can lead to significant SIEs. chem-station.com For example, the hydrolysis of an ester catalyzed by an acid can be about twice as fast in D₂O as in H₂O, an inverse solvent isotope effect. chem-station.com The study of SIEs, often in conjunction with substrate KIEs, provides a more complete picture of the reaction mechanism, particularly the role of solvent molecules and exchangeable protons. nih.gov

Quantum Mechanical Tunneling Contributions to Isotope Effects

In some reactions, particularly those involving the transfer of a light particle like a hydrogen atom, a phenomenon known as quantum mechanical tunneling can occur. pnas.orgscitechdaily.com Tunneling allows the particle to pass through the activation energy barrier rather than going over it, leading to a faster reaction rate than predicted by classical transition state theory. scitechdaily.com This effect is much more pronounced for hydrogen than for deuterium due to its lower mass.

The occurrence of tunneling can lead to unusually large primary kinetic isotope effects, sometimes significantly greater than the semi-classical limit of around 7-8 at room temperature. libretexts.orgutdallas.edu Studies on the reactions of alcohols at very low temperatures have provided evidence for quantum tunneling. sci.newswhiterose.ac.uk For instance, the reaction between the hydroxyl radical and methanol (B129727) was found to be 50 times faster at -210°C than at room temperature, a result explained by quantum tunneling. scitechdaily.comsci.news The presence of tunneling in a reaction involving this compound would be indicated by an abnormally high kH/kD ratio and a non-linear Arrhenius plot. escholarship.org

Probing Reaction Pathways and Intermediate Formation using Deuterated Tracers

Deuterated compounds like this compound are invaluable as isotopic tracers to map out reaction pathways and identify intermediates. nih.govcreative-proteomics.com By following the fate of the deuterium atoms throughout a reaction, chemists can determine which bonds are broken and formed and in what sequence. thalesnano.com

For example, if this compound is used in a reaction and the deuterium atoms are found in a specific position in the final product, it provides direct evidence for the mechanistic pathway taken. researchgate.net This technique is widely used in various fields, from elucidating metabolic pathways in biological systems to understanding complex catalytic cycles in organic synthesis. nih.govmdpi.com The use of stable isotopes like deuterium offers a safe and powerful alternative to radioactive isotopes for tracing reaction mechanisms. nih.gov

Analytical Chemistry Applications of N Pentyl Alcohol D12

Internal Standard Methodologies in Quantitative Analysis

The primary application of n-Pentyl alcohol-D12 in analytical chemistry lies in its use as an internal standard. clearsynth.com An internal standard is a compound of known concentration added to an unknown sample to facilitate the quantification of a specific analyte. accustandard.com The ideal internal standard has chemical and physical properties similar to the analyte but is distinguishable by the analytical instrument. Deuterated compounds, such as this compound, are particularly well-suited for this role, especially in mass spectrometry-based methods. clearsynth.comunam.mx

Isotope Dilution Mass Spectrometry (IDMS) with Deuterated Internal Standards

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched standard (the "spike") to a sample. osti.gov This method is considered a primary ratio method and can yield highly accurate and precise measurements. nih.gov this compound serves as an excellent deuterated internal standard in IDMS for the quantification of its non-deuterated counterpart, n-pentanol, and other similar volatile organic compounds. epa.gov

The principle of IDMS involves creating a mixture of the sample containing the analyte of unknown concentration and a known amount of the isotopically labeled standard. osti.gov The instrument then measures the ratio of the natural isotope to the labeled isotope. Because the amount of the labeled standard is known, the concentration of the analyte in the original sample can be accurately calculated. This technique effectively compensates for sample loss during preparation and analysis, as any loss will affect both the analyte and the internal standard equally, leaving their ratio unchanged. osti.govnih.gov

Calibration and Quantitation in Complex Matrices

Analyzing analytes in complex matrices, such as environmental or biological samples, presents significant challenges due to matrix effects. clearsynth.com These effects, caused by other components in the sample, can enhance or suppress the analytical signal, leading to inaccurate quantification. Deuterated internal standards like this compound are instrumental in mitigating these matrix effects. clearsynth.commdpi.com

By adding this compound to both the calibration standards and the unknown samples, a calibration curve can be constructed based on the ratio of the analyte response to the internal standard response. epa.gov Since the deuterated standard co-elutes with the analyte and experiences similar matrix effects, this ratio remains consistent, leading to more accurate and reliable quantification. clearsynth.commdpi.com This approach is widely used in various analytical methods, including those developed by the U.S. Environmental Protection Agency (EPA) for the analysis of semivolatile organic compounds. epa.gov

Applications in Environmental and Biological Tracing Studies

The isotopic label in this compound also makes it a valuable tool for tracing the fate and transport of substances in environmental and biological systems.

Isotopic Labeling for Tracing Metabolic Pathways

In metabolic studies, deuterated compounds like this compound can be used to trace the biotransformation of alcohols and related compounds. cymitquimica.comcabidigitallibrary.org By introducing the labeled compound into a biological system, researchers can follow its metabolic fate by tracking the presence of the deuterium (B1214612) label in various metabolites using techniques like mass spectrometry. This provides crucial insights into metabolic pathways and the enzymes involved.

Fate and Transport Studies of Analytes using Deuterated Standards

Understanding the environmental fate and transport of pollutants is essential for assessing their impact and developing remediation strategies. scirp.orggovinfo.gov Deuterated standards, including this compound, can be used as surrogates or tracers in these studies. govinfo.govacs.org By spiking environmental samples (e.g., soil or water) with a known amount of the deuterated compound, researchers can monitor its movement, degradation, and partitioning between different environmental compartments. scirp.orgacs.org This information is critical for building accurate models that predict the environmental behavior of contaminants.

Development of Robust Analytical Protocols for Deuterated Alcohols

The development of reliable analytical methods is fundamental to achieving accurate and reproducible results. For deuterated alcohols like this compound, this involves optimizing various aspects of the analytical workflow, from sample preparation to instrumental analysis.

Key considerations in developing robust protocols include:

Sample Preparation: Ensuring efficient extraction of the analyte and internal standard from the sample matrix while minimizing contamination. Techniques like solid-phase extraction (SPE) are often employed. accustandard.com

Chromatographic Separation: Achieving good separation of the analyte from other matrix components to ensure accurate detection and quantification. Gas chromatography (GC) is commonly used for volatile compounds like n-pentanol.

Mass Spectrometric Detection: Optimizing the mass spectrometer parameters to achieve high sensitivity and selectivity for both the analyte and the deuterated internal standard.

Recent advancements in analytical instrumentation, such as the use of triple quadrupole mass spectrometers (GC-MS/MS), have further enhanced the capabilities of methods using deuterated internal standards, allowing for lower detection limits and greater accuracy. hpst.cz

Table of Research Findings:

| Application Area | Technique | Key Finding | Reference |

| Quantitative Analysis | Isotope Dilution Mass Spectrometry (IDMS) | Deuterated standards like this compound are essential for accurate quantification by compensating for sample loss and matrix effects. | clearsynth.comosti.govnih.govepa.gov |

| Complex Matrices | Gas Chromatography-Mass Spectrometry (GC-MS) | Using a deuterated internal standard improves the accuracy of quantitation in complex environmental and biological samples by mitigating matrix effects. | clearsynth.commdpi.com |

| Metabolic Studies | Isotopic Labeling | This compound can be used as a tracer to elucidate the metabolic pathways of alcohols. cymitquimica.com | cymitquimica.com |

| Environmental Studies | Tracer Studies | Deuterated standards help in understanding the fate and transport of pollutants in the environment. | scirp.orggovinfo.govacs.org |

| Method Development | GC-MS/MS | Advanced instrumentation enhances the sensitivity and selectivity of analytical methods utilizing deuterated alcohols. | hpst.cz |

Computational and Theoretical Studies of Deuterated N Pentanols

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of molecules. DFT is a widely used method that calculates the electronic structure of a system based on its electron density, offering a balance between computational cost and accuracy. mdpi.comscielo.org.mx

For N-Pentyl alcohol-D12, the primary electronic structure (e.g., molecular orbital shapes and energies) is nearly identical to that of its non-deuterated counterpart, n-pentanol. This is because isotopic substitution does not alter the molecular Hamiltonian within the Born-Oppenheimer approximation. However, the reactivity, which is influenced by vibrational energy, can be subtly affected.

Electronic Structure: DFT calculations are used to determine key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. In n-pentanol, the HOMO is typically localized on the oxygen atom of the hydroxyl group, indicating its role as an electron donor (nucleophile). The LUMO is generally distributed over the C-O-H group, representing the site for electron acceptance. An electrostatic potential (ESP) map would show a region of negative potential around the oxygen atom, confirming its nucleophilic character, and positive potential around the hydroxyl hydrogen, highlighting its electrophilic and hydrogen-bond donor capabilities.

Reactivity Descriptors: Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. nih.govmdpi.com These indices, derived from the change in energy with respect to the number of electrons, help predict how and where a molecule will react.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Electronic Chemical Potential (μ): Relates to the molecule's electronegativity and escaping tendency of electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Fukui Functions (f(r)): Identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.gov

Below is a table of representative electronic properties for n-pentanol, calculated using DFT, which serve as a baseline for understanding this compound.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | +1.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 8.3 eV | Indicates chemical reactivity and electronic stability. |

| Dipole Moment | 1.7 D | Measures the polarity of the molecule, influencing intermolecular interactions. |

| Electrophilicity Index (ω) | 1.3 eV | Quantifies the molecule's ability to act as an electrophile. |

Prediction of Spectroscopic Parameters and Isotope Effects

Computational methods are highly effective at predicting spectroscopic parameters, and they are particularly useful for elucidating the effects of isotopic substitution. core.ac.ukarxiv.org

Vibrational Spectroscopy (IR/Raman): The most dramatic effect of deuteration is observed in vibrational spectra. The frequency of a vibrational mode is proportional to the square root of the force constant divided by the reduced mass of the atoms involved. Replacing a hydrogen atom (mass ≈ 1 amu) with a deuterium (B1214612) atom (mass ≈ 2 amu) significantly increases the reduced mass. This leads to a predictable decrease in the frequency of vibrational modes involving the substituted atom. For C-D and O-D stretching vibrations, the frequencies are expected to shift to lower wavenumbers by a factor of approximately 1/√2 (≈ 0.71) compared to their C-H and O-H counterparts. umich.edursc.org DFT calculations can predict these shifts with high accuracy, aiding in the assignment of complex experimental spectra.

NMR Spectroscopy: While the effect on NMR spectra is more subtle, it is still significant and computationally predictable. nih.govresearchgate.netgithub.io The electronic shielding of a nucleus is slightly altered by the substitution of a nearby isotope. This "secondary isotope effect" arises from changes in the average bond length and vibrational state due to different zero-point energies. In ¹³C NMR, replacing hydrogen with deuterium on the same or adjacent carbon typically causes a small upfield shift (lower ppm value) of the ¹³C signal. These shifts are usually on the order of 0.1 to 1.5 ppm per deuterium. nih.gov DFT calculations using methods like Gauge-Including Atomic Orbital (GIAO) can accurately forecast these small but measurable shifts.

The table below illustrates the predicted isotopic shifts for key vibrational modes in this compound compared to n-pentanol.

| Vibrational Mode | Typical Frequency in n-Pentanol (cm⁻¹) | Predicted Frequency in this compound (cm⁻¹) | Isotopic Frequency Ratio (ν_D / ν_H) |

|---|---|---|---|

| O-H / O-D Stretch | ~3630 | ~2670 | ~0.74 |

| C-H / C-D Stretch (Alkyl) | 2870 - 2960 | 2100 - 2250 | ~0.73 |

| C-O-H / C-O-D Bend | ~1330 | ~900 | ~0.68 |

| CH₂ / CD₂ Scissoring | ~1465 | ~1080 | ~0.74 |

Molecular Modeling of Intermolecular Interactions involving Deuterated Alcohols

In the liquid state, the properties of pentanol (B124592) are dominated by intermolecular interactions, primarily hydrogen bonding and van der Waals dispersion forces. acs.orgresearchgate.net Molecular modeling, especially through Molecular Dynamics (MD) simulations, allows for the study of the structure and dynamics of these interactions in the bulk liquid. acs.orgacs.org

Hydrogen Bonding: The hydroxyl group of pentanol acts as both a hydrogen bond donor and acceptor, leading to the formation of extended networks of associated molecules (clusters or chains) in the liquid phase. researchgate.netacs.org Deuteration of the hydroxyl group (O-D) can subtly strengthen the hydrogen bond. This phenomenon is attributed to the lower zero-point vibrational energy (ZPVE) of the O-D bond compared to the O-H bond. acs.org The deuteron (B1233211) is, on average, located closer to the oxygen atom, leading to a slightly shorter and stronger intermolecular hydrogen bond. Ab initio calculations on water and methanol (B129727) clusters have shown that deuterium bonds are energetically more stable than hydrogen bonds. acs.orgaps.org

Van der Waals Interactions: The pentyl chain interacts with other molecules through weaker but collectively significant van der Waals forces. Full deuteration of the alkyl chain (CD₃(CD₂)₄-) can have a minor effect on these interactions. Deuteration slightly reduces the C-D bond length compared to the C-H bond and can alter the molecule's polarizability, which in turn influences the strength of the dispersion forces. cchmc.org MD simulations using specifically parameterized force fields for deuterated species can model these effects to predict changes in bulk properties like density, viscosity, and heat of vaporization.

Conformational Analysis and Energetics of Deuterated Alcohols

The flexibility of the five-carbon chain in n-pentanol gives rise to multiple rotational isomers, or conformers. ugent.be These conformers are generated by rotation about the C-C and C-O single bonds. The most stable arrangements are typically the anti (or trans) conformations, where bulky groups are 180° apart, while less stable gauche conformations have dihedral angles of approximately ±60°. researchgate.net

Computational methods are used to perform a conformational search to identify all stable minima on the potential energy surface. nih.gov The geometry of each conformer is then optimized, and its energy is calculated. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution based on their calculated energy differences.

The table below shows the calculated relative energies for the primary conformers of the n-pentane backbone, which serves as a model for the alkyl chain of n-pentanol. Deuteration is expected to introduce minor corrections to these values due to ZPVE differences.

| Conformer (Dihedrals C1-C2-C3-C4, C2-C3-C4-C5) | Symmetry | Relative Energy (kcal/mol) |

|---|---|---|

| Trans, Trans (TT) | C₂ᵥ | 0.00 (most stable) |

| Trans, Gauche (TG) | C₁ | 0.5 - 0.7 |

| Gauche, Gauche (GG) | C₂ | 1.0 - 1.3 |

| Gauche, Gauche' (G'G) | C₁ | 3.0 - 3.5 (highly unstable) |

Emerging Research Frontiers and Future Prospects for Deuterated N Pentyl Alcohol

Innovations in Deuterated Compound Synthesis

The synthesis of deuterated compounds like n-pentyl alcohol-D12 is crucial for their application in various research fields. clearsynth.com Traditional methods for deuterium (B1214612) incorporation often involve hydrogen-deuterium exchange reactions using deuterium oxide (D2O) as the deuterium source. resolvemass.ca One documented method for synthesizing this compound involves the reduction of pentanoic acid-d10 with lithium aluminum deuteride (B1239839) in diethyl ether. lookchem.com This reaction, carried out by heating for 8 hours, has a reported yield of 86.5%. lookchem.com

Recent advancements in synthetic methodologies are expanding the toolkit for creating isotopically labeled molecules. acs.org Innovations such as flow chemistry are being explored to enhance the efficiency and production capacity of deuterated molecules. ansto.gov.au Flow chemistry offers the potential for more precise control over reaction parameters like temperature and time, which can lead to improved selectivity and reduced decomposition of the desired product. ansto.gov.au This is particularly beneficial for large-scale synthesis. ansto.gov.au

Furthermore, new metal-free deuteration techniques are emerging. acs.org For instance, researchers have developed methods for the deuteration of various organic molecules, which could be adapted for the synthesis of compounds like this compound. acs.org These innovative approaches aim to provide more efficient, selective, and environmentally friendly routes to deuterated compounds. acs.organsto.gov.au

Table 1: Synthesis Methods for Deuterated Compounds

| Method | Description | Advantages |

|---|---|---|

| Reduction of Deuterated Precursors | A deuterated carboxylic acid (pentanoic acid-d10) is reduced using a deuterated reducing agent (lithium aluminum deuteride). lookchem.com | High isotopic purity can be achieved. lookchem.com |

| Hydrogen-Deuterium Exchange | A compound is treated with a deuterium source, like D2O, often with a catalyst, to exchange hydrogen atoms for deuterium. resolvemass.capharmaffiliates.com | Can be a cost-effective method for introducing deuterium. resolvemass.ca |

| Flow Chemistry | Reactions are carried out in a continuously flowing stream rather than in a batch reactor. ansto.gov.au | Increased efficiency, better control over reaction conditions, and potential for scalability. ansto.gov.au |

| Metal-Free Deuteration | Utilizes non-metallic reagents and catalysts to introduce deuterium. acs.org | Avoids the use of expensive and potentially toxic metal catalysts. acs.org |

Advanced Applications in Materials Science and Polymer Chemistry utilizing Deuterium Labeling

Deuterated compounds, including this compound, are finding increasing use in materials science and polymer chemistry. acs.org The substitution of hydrogen with deuterium alters the physical and chemical properties of materials, leading to enhanced stability and unique spectroscopic signatures. resolvemass.ca These changes are valuable for both research and industrial applications. resolvemass.ca

In polymer science, deuteration is a powerful tool for studying the structure and dynamics of polymer chains. dtic.mil Techniques like neutron scattering rely on the contrast between deuterated and non-deuterated components to probe the morphology of polymer blends and the conformation of polymer chains. resolvemass.ca The difference in mass between hydrogen and deuterium also affects the vibrational frequencies of chemical bonds, which can be studied using techniques like Raman spectroscopy to understand the packing and structural properties of materials. dtic.milresearchgate.net

The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than the C-H bond, can be exploited to enhance the stability of materials. dtic.mil This has led to research into deuterated polymers with improved resistance to degradation. resolvemass.ca For example, deuteration has been shown to significantly increase the oxidative stability of lubricant base stocks. dtic.mil The future of deuterated materials may see their use in developing more sustainable and durable products. resolvemass.ca

Table 2: Applications of Deuterated Compounds in Materials Science

| Application Area | Technique/Principle | Benefit of Deuteration |

|---|---|---|

| Polymer Structure Analysis | Neutron Scattering | Provides contrast to distinguish different polymer components. resolvemass.ca |

| Material Stability Studies | Kinetic Isotope Effect | Enhances resistance to chemical and thermal degradation. resolvemass.cadtic.mil |

| Vibrational Spectroscopy | Raman and Infrared Spectroscopy | Alters vibrational frequencies, providing insights into molecular structure and interactions. dtic.milresearchgate.net |

| Organic Light-Emitting Diodes (OLEDs) | Kinetic Isotope Effect | Can improve the properties and longevity of OLEDs. acs.org |

Interdisciplinary Research at the Interface of Chemistry, Biology, and Physics

Deuterated compounds like this compound are at the heart of much interdisciplinary research, bridging the fields of chemistry, biology, and physics. researchgate.netchemscene.com The unique properties of deuterium make it an invaluable tool for scientists working across these disciplines to unravel complex processes. clearsynth.com

In chemical biology, deuterium labeling is used to trace metabolic pathways and study the mechanisms of enzymatic reactions. cymitquimica.comclearsynth.com By replacing hydrogen with deuterium in a molecule, researchers can follow its fate in a biological system using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. clearsynth.compharmaffiliates.com This allows for a detailed understanding of how molecules are processed and transformed within living organisms. clearsynth.com For example, deuterated compounds have been used to study the absorption and retention of environmental contaminants in model organisms. researchgate.net

The intersection of chemistry and physics benefits from the use of deuterated compounds in studies of molecular dynamics and interactions. iitj.ac.in The change in mass upon deuteration affects the vibrational modes of a molecule, which can be probed with spectroscopic techniques to understand intermolecular forces and the structure of liquids and solids. ichtj.waw.plbibliotekanauki.pl These fundamental studies provide insights that are crucial for developing new materials and understanding chemical reactivity. dtic.mil

Methodological Advancements in Isotope Effect Studies and Tracer Techniques

The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating the mechanisms of chemical and enzymatic reactions. nih.gov The replacement of hydrogen with deuterium in a molecule like this compound can lead to a change in the reaction rate, providing information about the transition state of the reaction. nih.govcdnsciencepub.com

Advancements in analytical instrumentation have significantly improved the precision and scope of KIE measurements. nih.gov High-precision techniques such as isotope ratio mass spectrometry (IRMS) and nuclear magnetic resonance (NMR) spectroscopy allow for the detection of very small isotope effects. nih.gov This enables researchers to study not only primary KIEs, where a bond to the isotope is broken, but also secondary KIEs, which arise from more subtle changes in the molecular environment. nih.govmdpi.com

Deuterated compounds also serve as excellent tracers in a variety of studies. cymitquimica.com Because the natural abundance of deuterium is low, introducing a deuterated compound allows for its sensitive detection against a low background. nih.gov This is particularly useful in metabolic studies and for tracking the movement of molecules in complex systems. clearsynth.comnih.gov The development of more sensitive detection methods continues to enhance the utility of deuterated tracers in scientific research. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 158778-85-9 | C5D12O |

| 1-Pentanol | 71-41-0 | C5H12O |

| n-Pentyl Alcohol-OD | 14848-79-4 | C5H11DO |

| Pentanoic acid-d10 | 158778-84-8 | C5D10O2 |

| Lithium aluminum deuteride | 14128-54-2 | AlD4Li |

| Diethyl ether | 60-29-7 | C4H10O |

| Deuterium oxide | 7789-20-0 | D2O |

| Nitromethane | 75-52-5 | CH3NO2 |

| Nitromethane-d3 | 13031-32-8 | CD3NO2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.